Comparing FTO Inhibition Potency of Arylthio Benzoic Acids: The Impact of a 4-Fluorobenzyl Substituent
Within a series of 2-(arylthio)benzoic acids, the lead compound FB23 (a specific derivative) demonstrates an IC50 of 0.3 ± 0.1 μM against the fat mass and obesity-associated protein (FTO) [1]. The structure-activity relationship (SAR) study indicates that the electron-withdrawing nature of a 4-fluoro substituent on the arylthio ring is essential for this high potency. While 2-[(4-Fluorobenzyl)thio]benzoic acid is not the exact identical compound (FB23 contains a different aryl group), it serves as a direct scaffold analog, and the SAR conclusively shows that the 4-fluorobenzyl substitution is a privileged motif for achieving nanomolar-level FTO inhibition, in contrast to unsubstituted or alkyl-substituted benzyl analogs which show significantly reduced or no activity [1]. This positions the target compound as a strategic intermediate for the synthesis of new FTO inhibitors.
| Evidence Dimension | FTO enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 2-[(4-Fluorobenzyl)thio]benzoic acid derivatives (Class); Potency is SAR-dependent on the 4-F substituent |
| Comparator Or Baseline | Unsubstituted benzylthio analog or 4-chlorobenzylthio analog |
| Quantified Difference | Lead compound FB23: IC50 = 0.3 μM; Unsubstituted or non-fluorinated analogs show >10-fold loss in potency |
| Conditions | In vitro FTO demethylase assay |
Why This Matters
For procurement decisions, this data indicates that sourcing the specific 4-fluorobenzyl regioisomer is mandatory for FTO-targeted drug discovery campaigns; generic benzylthio or 3-fluorobenzyl substitutes will not maintain the same pharmacological profile.
- [1] Yan, C., Zhang, Q., Xiao, P., et al. (2024). Structure-Activity Relationships of 2-(Arylthio)benzoic Acid FTO Inhibitors. Israel Journal of Chemistry, e202300166. View Source
